N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 111752-50-2
VCID: VC0486189
InChI: InChI=1S/C22H29N3O5S/c1-17-3-9-22(10-4-17)31(28,29)25-13-11-24(12-14-25)15-20(27)16-30-21-7-5-19(6-8-21)23-18(2)26/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O
Molecular Formula: C22H29N3O5S
Molecular Weight: 447.5g/mol

N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide

CAS No.: 111752-50-2

Main Products

VCID: VC0486189

Molecular Formula: C22H29N3O5S

Molecular Weight: 447.5g/mol

N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide - 111752-50-2

CAS No. 111752-50-2
Product Name N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide
Molecular Formula C22H29N3O5S
Molecular Weight 447.5g/mol
IUPAC Name N-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide
Standard InChI InChI=1S/C22H29N3O5S/c1-17-3-9-22(10-4-17)31(28,29)25-13-11-24(12-14-25)15-20(27)16-30-21-7-5-19(6-8-21)23-18(2)26/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
Standard InChIKey SOEMDSGGDQGFCC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O
PubChem Compound 6489222
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator